
2,3,6,7-Tetrachlorobiphenylene
Übersicht
Beschreibung
2,3,6,7-Tetrachlorobiphenylene is a chlorinated tricyclic aromatic compound. It is part of the polychlorinated biphenylenes (PCBPs) family, which are known for their environmental persistence and potential toxicity. This compound has been studied for its presence in the environment, particularly in the aftermath of fires involving electrical systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachlorobiphenylene typically involves the chlorination of biphenylene. One common method is the direct chlorination of biphenylene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,3,6,7 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial use. it is likely that similar chlorination techniques used in laboratory synthesis are scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6,7-Tetrachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenylene oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenylenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated biphenylene oxides.
Reduction: Less chlorinated biphenylenes.
Substitution: Functionalized biphenylenes with various substituents.
Wissenschaftliche Forschungsanwendungen
2,3,6,7-Tetrachlorobiphenylene has several scientific research applications:
Wirkmechanismus
2,3,6,7-Tetrachlorobiphenylene exerts its effects by binding to the aryl hydrocarbon receptor (AhR). This binding leads to the activation of the receptor, which then translocates to the nucleus and influences the expression of various genes involved in xenobiotic metabolism. The activation of AhR can result in toxic effects, including carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD): Known for its high toxicity and environmental persistence.
Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns.
Uniqueness
2,3,6,7-Tetrachlorobiphenylene is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicity. Its equipotency with 2,3,7,8-Tetrachlorodibenzo-p-dioxin in terms of toxicity makes it a compound of significant concern in environmental and toxicological studies .
Eigenschaften
IUPAC Name |
2,3,6,7-tetrachlorobiphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSOSVVVSBRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C3=CC(=C(C=C23)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221133 | |
| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7090-41-7 | |
| Record name | 2,3,6,7-Tetrachlorobiphenylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007090417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenylene, 2,3,6,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


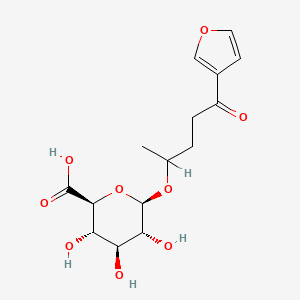
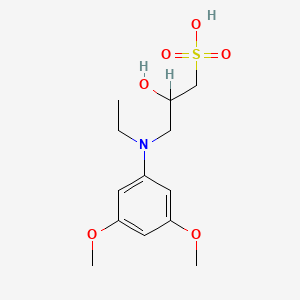
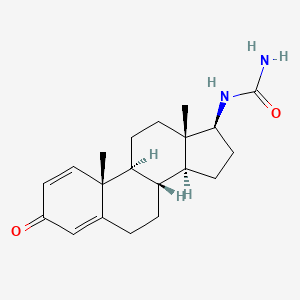


![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
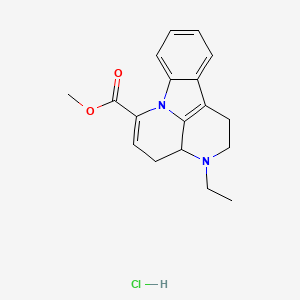
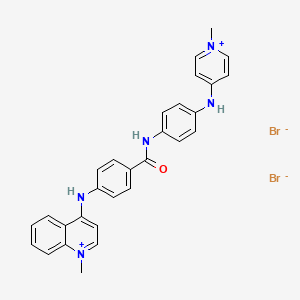

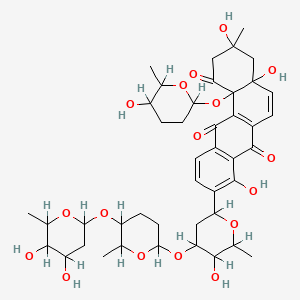

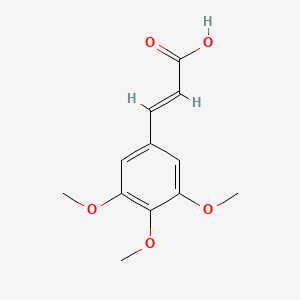
![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)
